molecular formula C11H7BrN2O3 B11794955 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid

Cat. No.: B11794955
M. Wt: 295.09 g/mol
InChI Key: ZCKYCCODUXFQQJ-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to the pyrimidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid typically involves the reaction of 4-bromophenol with pyrimidine-4-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized forms of the compound with altered functional groups.

    Reduction: Reduced forms with different oxidation states.

    Esterification: Ester derivatives of the compound.

Scientific Research Applications

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can facilitate binding to enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxylic acid: A simpler pyrimidine derivative without the bromophenoxy group.

    6-Phenoxypyrimidine-4-carboxylic acid: Similar structure but with a phenoxy group instead of a bromophenoxy group.

Uniqueness

6-(4-Bromophenoxy)pyrimidine-4-carboxylic acid is unique due to the presence of the bromophenoxy group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H7BrN2O3

Molecular Weight

295.09 g/mol

IUPAC Name

6-(4-bromophenoxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-5-9(11(15)16)13-6-14-10/h1-6H,(H,15,16)

InChI Key

ZCKYCCODUXFQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=NC(=C2)C(=O)O)Br

Origin of Product

United States

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